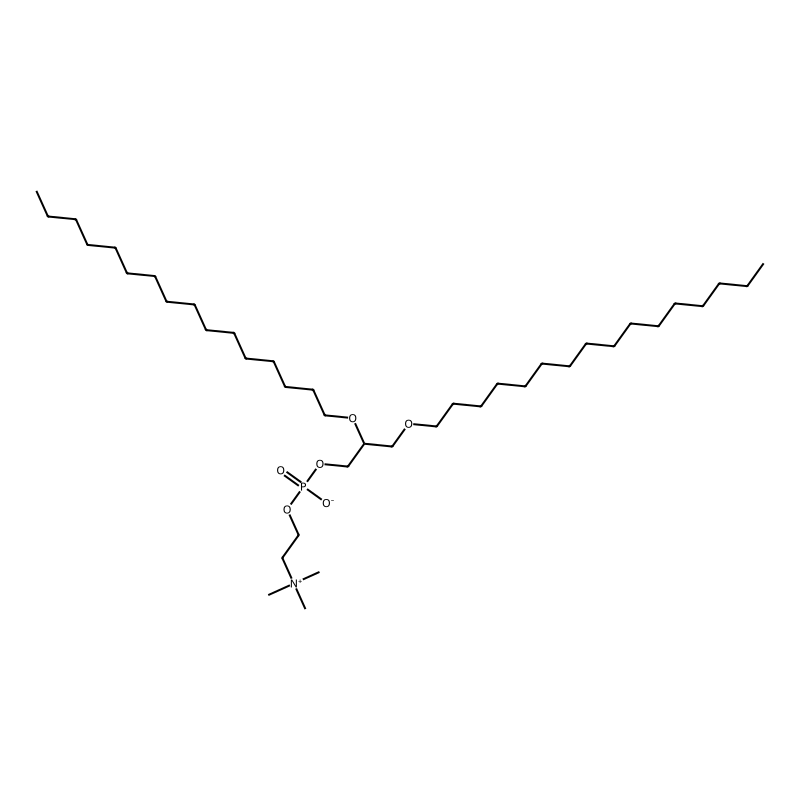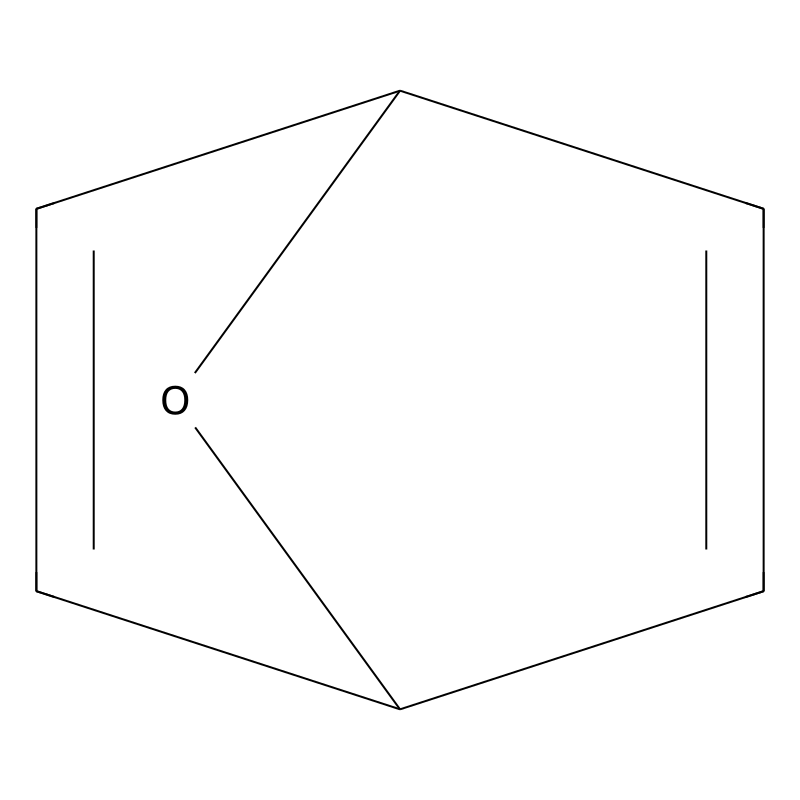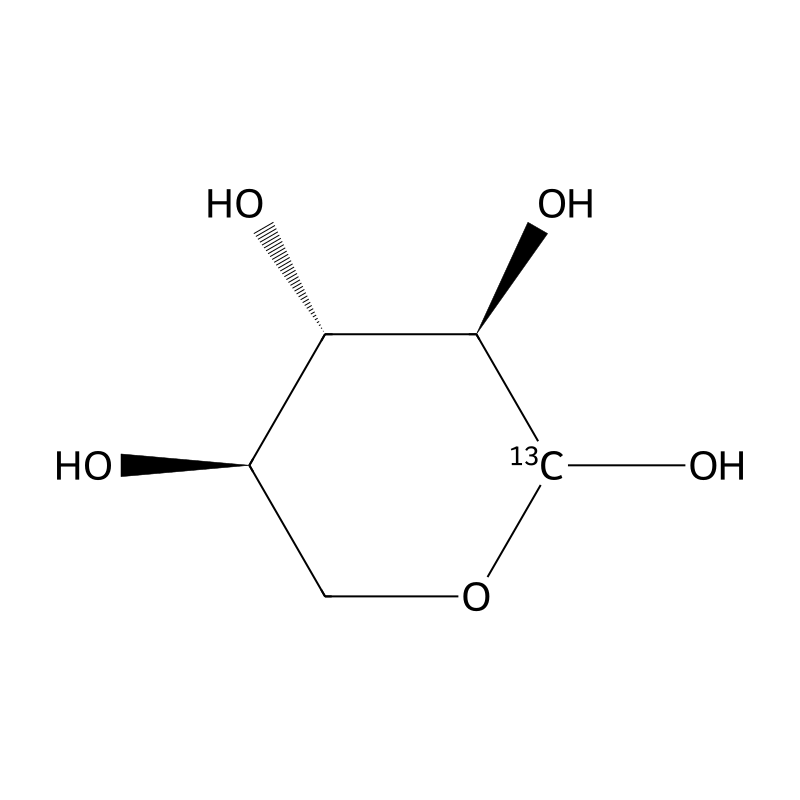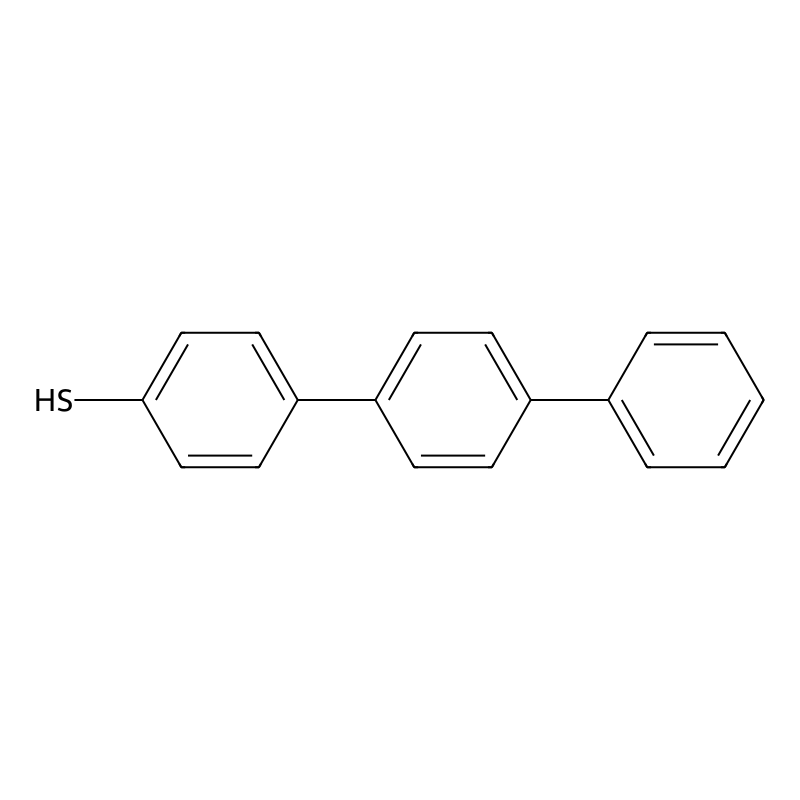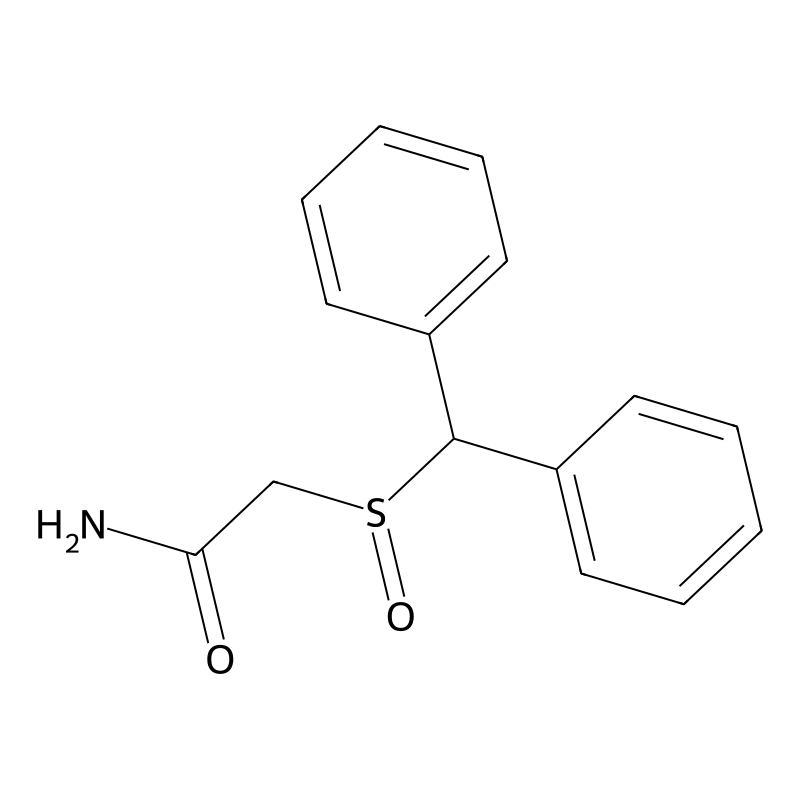Tranquo-buscopan
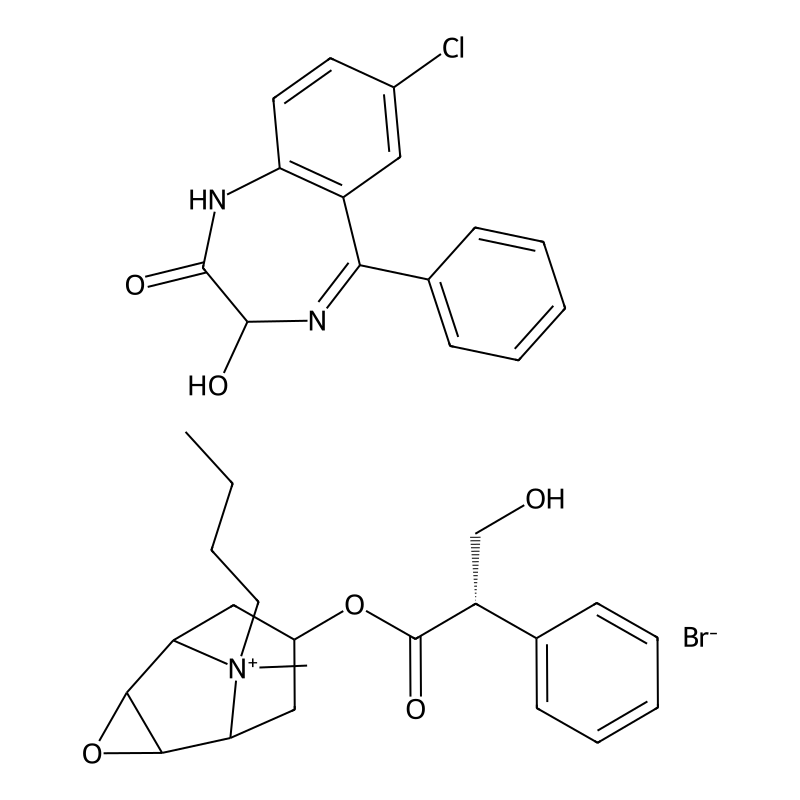
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Tranquo-buscopan, also known as hyoscine butylbromide or scopolamine butylbromide, is an anticholinergic medication primarily used to alleviate abdominal pain, esophageal spasms, and bladder spasms. It is effective in treating conditions such as biliary colic and renal colic. This compound is a derivative of hyoscine, which is derived from plants in the Solanaceae family, including the deadly nightshade. Tranquo-buscopan is characterized by its ability to reduce smooth muscle contraction and secretion production stimulated by the parasympathetic nervous system through the neurotransmitter acetylcholine .
The biological activity of tranquo-buscopan is primarily attributed to its antimuscarinic properties. By blocking muscarinic receptors, it effectively reduces gastrointestinal motility and secretions. This mechanism makes it useful in treating various gastrointestinal disorders and managing symptoms associated with excessive secretions. Additionally, tranquo-buscopan has a lower tendency to cross the blood-brain barrier compared to other anticholinergic agents, which minimizes central nervous system side effects such as sedation or cognitive impairment .
Tranquo-buscopan can be synthesized through several methods involving the modification of hyoscine. The synthesis typically involves the bromination of hyoscine followed by the introduction of a butyl group. The specific synthetic route can vary based on desired purity and yield but generally includes:
- Bromination: Introducing a bromine atom into the hyoscine structure.
- Alkylation: Attaching a butyl group to form the butylbromide derivative.
- Purification: Employing crystallization or chromatography techniques to isolate the final product .
Tranquo-buscopan is widely used in clinical settings for:
- Management of Abdominal Pain: It alleviates pain caused by gastrointestinal spasms.
- Treatment of Esophageal and Bladder Spasms: It provides relief from spasmodic conditions affecting these organs.
- Palliative Care: It helps reduce excessive respiratory secretions at the end of life .
Interaction studies for tranquo-buscopan indicate potential interactions with other medications that affect the central nervous system or have anticholinergic properties. Caution is advised when co-administering with:
- Other Anticholinergics: Increased risk of side effects such as dry mouth and urinary retention.
- CNS Depressants: May enhance sedative effects, leading to increased drowsiness or respiratory depression .
Tranquo-buscopan shares similarities with several other compounds in terms of structure and function. Here are some comparable compounds:
| Compound Name | Chemical Structure | Primary Use | Unique Features |
|---|---|---|---|
| Hyoscine (Scopolamine) | C17H20BrN | Treatment of motion sickness and nausea | Crosses blood-brain barrier; CNS effects |
| Methscopolamine | C16H20BrN | Management of peptic ulcers | Less potent than hyoscine; fewer CNS side effects |
| Ipratropium Bromide | C20H30BrN3O3S | Treatment of COPD and asthma | Quaternary ammonium; primarily inhaled |
| Atropine | C17H23N | Treatment of bradycardia and organophosphate poisoning | CNS effects; crosses blood-brain barrier |
Tranquo-buscopan's uniqueness lies in its reduced central nervous system penetration, making it preferable for patients who require anticholinergic treatment without significant sedation or cognitive impairment .




